6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline (DMNQ) is a synthetic compound that has been extensively studied due to its potential applications in scientific research. DMNQ belongs to the tetrahydroisoquinoline family of compounds and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline involves the generation of ROS, which can cause oxidative damage to cellular components such as proteins, lipids, and DNA. This compound has been found to induce oxidative stress in cells by depleting intracellular glutathione levels, which are important antioxidants that protect cells from oxidative damage. The generation of ROS by this compound has also been found to activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been found to modulate the activity of various enzymes and transcription factors, including cyclooxygenase-2 (COX-2) and heme oxygenase-1 (HO-1).
Advantages and Limitations for Lab Experiments
6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. This compound also generates ROS in a dose-dependent manner, allowing for precise control of experimental conditions. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects on cellular signaling pathways can be complex and difficult to interpret.
Future Directions
There are several future directions for research on 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of this compound analogs with improved potency and selectivity for specific cellular targets. Another area of interest is the use of this compound in the study of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has been found to induce oxidative stress in neuronal cells, making it a potential tool for studying the role of oxidative stress in neurodegeneration. Finally, the development of new methods for delivering this compound to specific cell types or tissues could have important implications for the treatment of various diseases.
Scientific Research Applications
6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of oxidative stress and redox signaling pathways. This compound has been found to generate reactive oxygen species (ROS) and induce oxidative stress in cells, making it a valuable tool for studying the effects of ROS on cellular signaling pathways.
properties
IUPAC Name |
6,7-dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-21-9-8-17(19-6-4-5-7-20(19)21)14-24-11-10-16-12-22(26-2)23(27-3)13-18(16)15-24/h4-9,12-13H,10-11,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYCJAZCGAYZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCC4=CC(=C(C=C4C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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